

2,3-dimethoxy-1,3-butadiene reactivity and mechanism studies

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Compound of Interest

Compound Name: 2,3-Dimethoxy-1,3-butadiene

Cat. No.: B1584589

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An In-depth Technical Guide on the Reactivity and Mechanism of **2,3-Dimethoxy-1,3-butadiene**

Introduction

2,3-Dimethoxy-1,3-butadiene (DMBD) is a derivative of 1,3-butadiene featuring methoxy substituents at the C2 and C3 positions.[1] Its chemical structure is characterized by the formula H₂C=C(OCH₃)C(OCH₃)=CH₂. This compound serves as a valuable reagent in organic synthesis, primarily acting as an electron-rich diene. The presence of two electron-donating methoxy groups significantly enhances the nucleophilicity of the diene system, making it highly reactive toward electron-poor dienophiles.[2] This heightened reactivity allows cycloaddition reactions to proceed under milder conditions than with unsubstituted butadiene.[2] DMBD is a key building block for constructing six-membered rings, a common structural motif in natural products and pharmaceutical intermediates.[2] It has been employed in various synthetic applications, including the synthesis of 3,4-dimethoxythiophene and novel benzopentathiepin varacinium trifluoroacetate.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of **2,3-dimethoxy-1,3-butadiene** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.



Property	Value	Reference
Molecular Formula	C6H10O2	[3][4]
Molecular Weight	114.14 g/mol	[3][4]
Appearance	Liquid	
Boiling Point	134-136 °C at 745 mmHg	
Melting Point	19 °C	
Density	0.94 g/mL at 25 °C	
Refractive Index (n20/D)	1.459	
CAS Number	3588-31-6	[3]
InChI Key	NHBDKDZHQKQPTF- UHFFFAOYSA-N	[3]
SMILES	COC(=C)C(=C)OC	[3]

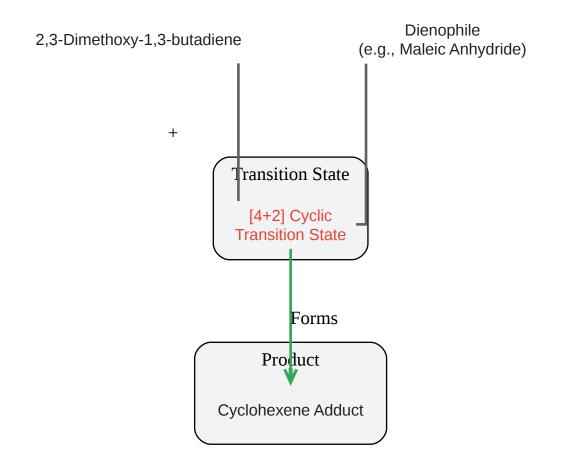
Reactivity and Mechanism

The reactivity of **2,3-dimethoxy-1,3-butadiene** is dominated by its participation in pericyclic reactions, most notably the Diels-Alder cycloaddition.

The Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) that forms a six-membered ring.[5][6][7] This reaction is classified as a [4+2] cycloaddition, as it involves the interaction of 4 π -electrons from the diene and 2 π -electrons from the dienophile.[6][8] The process occurs in a single step through a cyclic transition state, where two new carbon-carbon sigma bonds are formed simultaneously. [9][8][10] Due to the electron-donating nature of its methoxy groups, DMBD is an electron-rich diene, making it particularly reactive with electron-deficient dienophiles that contain electron-withdrawing groups like carbonyls or nitriles.[2][9][11]





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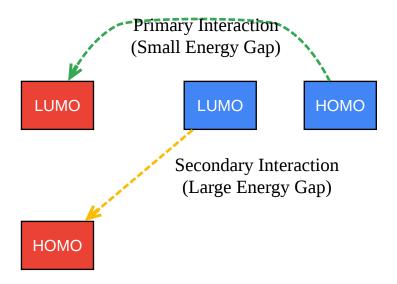
Caption: General mechanism of the Diels-Alder reaction.

Frontier Molecular Orbital (FMO) Theory

The reactivity and selectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory.[12][13] This theory posits that the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[12][14] In a normal-demand Diels-Alder reaction, the key interaction is between the HOMO of the electronrich diene and the LUMO of the electron-poor dienophile.[9][15]



The two methoxy groups on DMBD donate electron density into the π -system, which raises the energy of the diene's HOMO. This elevation reduces the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a stronger stabilizing interaction and a lower activation energy for the reaction.[11]



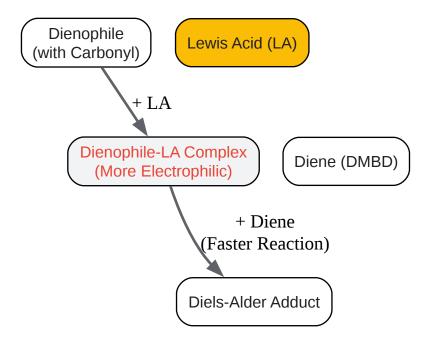
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Caption: FMO diagram for a normal-demand Diels-Alder reaction.

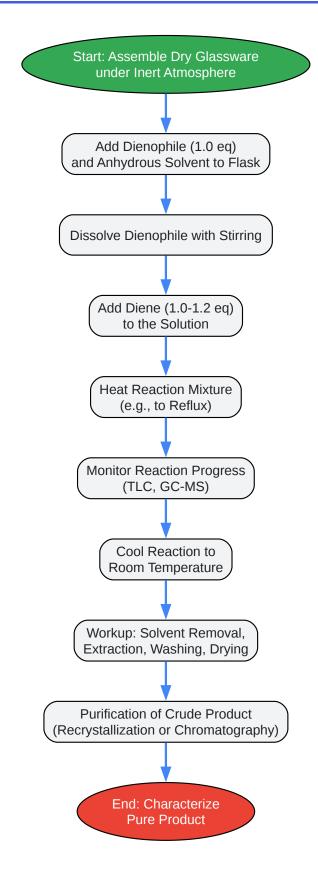
Lewis Acid Catalysis

The rate of Diels-Alder reactions can be significantly accelerated by the use of Lewis acid catalysts, such as AlCl₃, BF₃, SnCl₄, or TiCl₄.[16][17] Lewis acids function by coordinating to a basic site on the dienophile, typically a carbonyl oxygen.[17][18] This coordination makes the dienophile more electron-deficient, which lowers the energy of its LUMO.[17] The resulting smaller HOMO-LUMO energy gap enhances the orbital interaction with the diene, thereby lowering the activation barrier and increasing the reaction rate.[16][17] This catalytic effect is often accompanied by improved regioselectivity and stereoselectivity.[16][17]









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